Table 1: Chemical and Physical Profile of Cymal-4
| Property | Description |
|---|---|
| IUPAC Name | (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(4-cyclohexylbutoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol [1] |
| Molecular Formula | C₂₂H₄₀O₁₁ [1] |
| Molecular Weight | 480.5 g/mol [1] |
| CAS Number | 181135-57-9 [1] |
| Type | Non-ionic surfactant [1] |
| Critical Micelle Concentration (CMC) | ~7.6 mM [2] |
| Aggregation Number | ~25 [2] |
| Micellar Molecular Weight | ~12 kDa [2] |
This compound is classified as a mild detergent with high water solubility and a relatively low Critical Micelle Concentration (CMC) [1]. The rigid cyclohexyl moiety in its structure limits conformational flexibility, which helps create a stable hydrophobic environment around extracted proteins [1].
This compound is a versatile tool in membrane biochemistry, primarily used for:
Fluorescence Polarization (FP) assays can quantify this compound interactions with membrane proteins [2]. The workflow involves preparing fluorescently labeled protein and measuring polarization changes during detergent titration to determine binding affinity.
Experimental workflow for quantifying this compound binding to membrane proteins using Fluorescence Polarization (FP)
This method reveals that this compound forms stable complexes with membrane proteins, with apparent dissociation constants (Kd) ranging from 4.5 to 5.7 mM for model β-barrel proteins, values markedly lower than its CMC of 7.6 mM [1] [2].
Table 2: this compound vs. Other Common Maltoside Detergents
| Detergent | CMC (mM) | Aggregation Number | Key Stabilizing Feature | Primary Use |
|---|---|---|---|---|
| This compound | ~7.6 [2] | ~25 [2] | Cyclohexyl tail group [1] | General membrane protein stabilization [1] |
| n-Dodecyl-β-D-Maltoside (DDM) | ~0.17 [2] | ~78-149 [2] | Long alkyl chain (C12) | Gold standard for initial extraction [3] [4] |
| n-Octyl-β-D-Glucoside (OG) | ~25 [2] | ~27-100 [2] | Short alkyl chain (C8) | Crystallization (small micelles) [4] |
| MNG-3 (LMNG) | ~0.01 [3] | N/A | Twin hydrophobic chains | Stabilizing GPCRs & challenging targets [3] |
This compound occupies a middle ground, offering better stabilization than short-chain detergents like OG and forming smaller, more manageable micelles than DDM [1]. Newer designs like TMG-Ps incorporate additional alkyl chains to increase micelle alkyl chain density, showing improved efficacy for challenging targets like GPCRs [3].
This compound remains a fundamental tool in the membrane protein biochemistry toolkit. Its properties are particularly useful when a balance between effective solubilization and moderate micelle size is required.
This compound (4-cyclohexyl-1-butyl-β-d-maltoside) is a maltoside detergent frequently used in membrane protein research for solubilizing and stabilizing proteins extracted from cell membranes [1]. It belongs to a family of related compounds (Cymal-n series) where the alkyl chain length varies [1].
The table below summarizes its key characteristics:
| Property | Description |
|---|---|
| Chemical Name | 4-cyclohexyl-1-butyl-β-d-maltoside [1] |
| Classification | Maltoside detergent [1] |
| Primary Use | Solubilization and stabilization of membrane proteins during purification [1] |
| Common Application | Screened alongside other detergents to find optimal conditions for structural studies (e.g., X-ray crystallography, cryo-EM) [1] |
This compound is typically employed as one option in a screening process, as the "best" detergent is highly specific to the individual protein being studied [1]. The general workflow involves testing multiple detergents to identify which one best maintains the protein in a stable, monodisperse, and functional state [2].
The following diagram illustrates this high-level experimental workflow for membrane protein solubilization and purification, where this compound would be one candidate detergent.
This compound, scientifically known as 4-Cyclohexyl-1-Butyl-β-D-Maltoside, is a non-ionic detergent belonging to the class of cyclohexyl-based maltosides [1] [2]. Its primary application is the solubilization and stabilization of membrane proteins for biochemical and structural studies [1] [3].
The utility of this compound in research is defined by the following key properties:
| Property | Value | Significance in Research |
|---|---|---|
| Critical Micelle Concentration (CMC) | 7.6 mM [4] | Indicates relatively low concentration needed for micelle formation, useful for working at low detergent levels [1]. |
| Aggregation Number (Nagg) | ~25 [4] (Another source suggests ~45 [1]) | Number of detergent molecules per micelle; influences micelle size and protein stability. Lower values can be advantageous [1]. |
| Micellar Molecular Weight | ~12 kDa [4] (Another source suggests ~21.6 kDa [1]) | The mass of the entire micelle. A smaller size benefits techniques like cryo-EM and crystallography by reducing background noise [1]. |
| Hydrophobic Tail Structure | Cyclohexyl group [1] | The rigid cyclohexyl moiety provides enhanced hydrophobic interactions and promotes a compact, stable micelle structure, which helps maintain protein stability [1]. |
This compound is critical in various experimental contexts for handling membrane proteins.
This protocol is adapted from studies investigating the kinetics of protein-detergent interactions and is a common method for preparing membrane protein samples with this compound [4] [6].
Workflow for refolding and solubilizing membrane proteins using this compound.
Detailed Procedure:
This compound is part of a larger family of detergents. The "Cymal" name is an acronym for "Cholate-based Detergents with Aromatic Side-chain Molecules," though their defining feature is a cyclohexyl group in the hydrophobic tail [7]. The number indicates the length of the alkyl chain connecting the cyclohexyl ring to the maltoside head group. Other common variants include Cymal-5, Cymal-6, and Cymal-7, which have progressively longer tails, altering their hydrophobicity and solubilization properties [7] [2].
The table below compares this compound with other frequently used detergents in membrane protein studies [1]:
| Detergent | CMC (mM) | Aggregation Number | Key Features and Comparisons |
|---|---|---|---|
| This compound | ~7.6 [4] | ~25-45 [1] [4] | Balanced hydrophilicity-lipophilicity; rigid cyclohexyl tail for stable PDCs and compact micelles [1]. |
| n-Dodecyl-β-D-Maltoside (DDM) | ~0.17 [4] | ~78-149 [4] | Very common and mild, but larger micelles can be disadvantageous for some structural techniques [1]. |
| n-Octyl-β-D-Glucoside (OG) | ~25 [4] | ~27-100 [4] | High CMC allows for easy removal, but generally less effective at stabilizing many membrane proteins compared to maltosides [1]. |
| Triton X-100 | ~0.24 [1] | ~142 [1] | Strong solubilization power but high cytotoxicity and absorbs UV light, interfering with spectroscopy [1]. |
Cymal-4 is widely used in membrane protein studies due to its mild solubilizing properties and ability to maintain protein stability [1]. Its strong adhesive interactions (binding to protein surfaces) outweigh its cohesive interactions (self-aggregation), which helps prevent protein denaturation by minimizing free detergent monomers in solution [1].
A key application is studying Protein-Detergent Complex (PDC) interactions using Fluorescence Polarization (FP) spectroscopy [2] [3]. The workflow involves labeling the protein, introducing this compound, and observing changes as detergent concentration drops below CMC. The diagram below illustrates this process and the two-phase detergent desorption that occurs.
Experimental workflow for studying this compound desorption from membrane proteins using FP spectroscopy.
This methodology allows for real-time inspection of detergent dissociation from membrane proteins [2].
Choosing the right detergent is a critical step in experimental design. The table below compares this compound with other commonly used detergents.
| Detergent | CMC (mM) | Aggregation Number | Key Characteristics |
|---|---|---|---|
| This compound | 7.6 [3] | ~45 [1] | Balanced hydrophilicity-lipophilicity; rigid cyclohexyl tail provides high stabilization with low cytotoxicity [1]. |
| n-Dodecyl-β-D-Maltoside (DDM) | ~0.17 [3] | ~78-149 [3] | "Gold standard" for membrane protein stabilization; much lower CMC and larger micelles than this compound [1] [3]. |
| n-Octyl-β-D-Glucoside (OG) | ~25 [3] | ~27-100 [3] | Higher CMC than this compound, making it easier to remove, but generally provides weaker protein stabilization [1]. |
| Triton X-100 | ~0.24 | ~142 | High solubilization power but also high cytotoxicity, which can limit its use in functional studies [1]. |
This compound (4-cyclohexyl-1-butyl-β-D-maltoside) is a non-ionic maltoside detergent frequently employed in membrane protein studies for extraction, solubilization, and stabilization. As part of the Cymal series featuring a cyclohexyl ring in the hydrophobic tail, this compound occupies a unique space with intermediate hydrophobic properties between shorter-chain and longer-chain maltoside detergents [1] [2]. This makes it particularly valuable for handling challenging membrane protein systems that may be destabilized by stronger detergents while requiring more solubilizing power than mild detergents like DDM.
The structural characteristics of this compound contribute to its functional utility in membrane protein workflows. The cyclohexyl group provides a rigid hydrophobic domain that influences both protein-detergent and detergent-detergent interactions, which are critical for maintaining membrane protein stability outside their native lipid environment [1] [3]. Understanding these properties enables researchers to strategically implement this compound in various stages of membrane protein preparation.
The effective application of this compound requires thorough understanding of its fundamental properties, which directly impact its behavior in experimental systems.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Measurement Conditions | Reference |
|---|---|---|---|
| Molecular Weight | 481 Da | - | [1] |
| Critical Micelle Concentration (CMC) | 7.6 mM | In water | [1] |
| Aggregation Number | ~25 | In water | [1] |
| Micellar Molecular Weight | ~12 kDa | In water | [1] |
| Head Group Type | Non-ionic (maltoside) | - | [1] |
The intermediate CMC of this compound positions it between high-CMC detergents like OG (25 mM) and low-CMC detergents like DDM (0.17 mM) [1]. This property is particularly significant for downstream purification and crystallization steps, as this compound can be partially removed or exchanged using dialysis or dilution approaches more readily than low-CMC detergents while still maintaining sufficient concentration to stabilize membrane proteins during initial extraction.
This compound serves multiple strategic roles in membrane protein research:
Table 2: this compound in Context of Common Membrane Protein Detergents
| Detergent | CMC (mM) | Aggregation Number | Micellar Weight (kDa) | Typical Use Cases |
|---|---|---|---|---|
| This compound | 7.6 | ~25 | ~12 | Intermediate extraction, refolding |
| OG | 25 | ~27-100 | ~25 | Strong solubilization, crystallization |
| DM | 1.8 | ~69 | ~33 | Mild solubilization, stabilization |
| DDM | 0.17 | ~78-149 | ~70 | Mild solubilization, long-term stability |
| LDAO | 1.0 | ~76 | ~9 | Strong solubilization, crystallization |
The data reveal this compound's distinctive position as having a moderate aggregation number and relatively small micellar size compared to other common maltoside detergents [1]. This smaller micellar size can be advantageous for techniques like size-exclusion chromatography and crystallization, where large detergent micelles can interfere with analysis or crystal contacts.
The following diagram illustrates the complete workflow for membrane protein solubilization using this compound:
Workflow for Membrane Protein Solubilization Using this compound
For high-throughput applications, a modified microscale screening protocol can be implemented [4]:
This compound has demonstrated particular utility in refolding membrane proteins [1]:
Table 3: Common Issues and Solutions with this compound Solubilization
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Poor Solubilization | Insufficient detergent concentration, inappropriate buffer conditions | Increase this compound concentration (up to 3%), adjust pH/salt, pre-screen conditions in small scale | Perform detergent screening, optimize buffer conditions empirically |
| Protein Aggregation | Destabilizing conditions, detergent too weak for specific protein, rapid detergent removal | Test milder detergents (DDM), add stabilizing lipids, slow down dilution/removal steps | Include stability screens, use thermal shift assays to identify stabilizers |
| Low Activity | Partial denaturation, loss of cofactors, inappropriate detergent environment | Test refolding protocols, add essential lipids/cofactors, switch to milder detergents | Implement activity assays early, consider lipid supplementation |
| Rapid Precipitation | Critical detergent concentration falling below CMC, detergent degradation | Maintain this compound above CMC during buffer exchanges, use fresh detergent stocks | Monitor detergent concentrations, avoid prolonged storage |
This compound finds particular utility in several structural biology applications:
While not the most commonly used detergent for membrane protein crystallization, this compound can be valuable in specific cases [2]:
For single-particle cryo-EM, this compound can serve as [7]:
This compound represents a valuable intermediate-strength detergent in the membrane protein researcher's toolkit. Its defined physicochemical properties, including a CMC of 7.6 mM and aggregation number of approximately 25, make it particularly suitable for specific applications where stronger detergents may be too denaturing while milder detergents lack sufficient solubilizing power [1]. The protocols outlined herein provide researchers with comprehensive guidance for implementing this compound in membrane protein solubilization, refolding, and stabilization workflows.
When incorporated into systematic detergent screening strategies, this compound increases the likelihood of successfully generating stable, monodisperse membrane protein preparations suitable for biophysical characterization, functional studies, and structure determination. Its position in the Cymal series with cyclohexyl-modified hydrophobic tails offers a distinct alternative to straight-chain maltoside detergents, contributing to the diverse detergent toolbox necessary for tackling the challenges of membrane protein structural biology.
This compound (4-Cyclohexyl-1-butyl-β-D-maltoside) is a non-ionic detergent renowned for its effectiveness in solubilizing and stabilizing membrane proteins while preserving their structural integrity and functional activity. Its balanced hydrophilicity-lipophilicity and mild detergent properties make it particularly valuable for structural biology applications, including protein crystallization and single-particle cryo-electron microscopy (cryo-EM). The unique cyclohexyl ring in its hydrophobic tail contributes to strong adhesive interactions with membrane proteins while maintaining relatively low critical micelle concentration, enabling effective solubilization at moderate concentrations [1] [2].
Table 1: Fundamental properties of this compound critical for experimental planning
| Property | Value | Experimental Significance |
|---|---|---|
| Molecular Formula | C₂₂H₄₀O₁₁ | Determines chemical compatibility and analytical detection |
| Molecular Weight | 480.5 g/mol | Essential for molar concentration calculations |
| Critical Micelle Concentration (CMC) | 7.6 mM [1] | Defines minimum working concentration for micelle formation |
| Aggregation Number | 45 [1] | Indicates micelle size (approximately 21.6 kDa) |
| Micellar Molecular Weight | ~21.6 kDa [1] | Important for size exclusion chromatography considerations |
Table 2: Comparison of this compound with common maltoside detergents
| Detergent | CMC (mM) | Aggregation Number | Key Advantages | Optimal Use Cases |
|---|---|---|---|---|
| This compound | 7.6 [1] | 45 [1] | Balanced hydrophilicity-lipophilicity, excellent protein stabilization | General membrane protein purification, crystallization trials |
| n-Dodecyl-β-D-Maltoside (DDM) | 0.17 [1] | 78-149 [1] | Strong solubilization power, high protein stability | Difficult-to-solubilize proteins, long-term stabilization |
| n-Octyl-β-D-Glucoside (OG) | 25 [1] | 27-100 [1] | High CMC enables easy removal | Applications requiring detergent removal, functional assays |
Initial screening identifies optimal this compound concentration for efficiently extracting the target membrane protein from lipid bilayers while maintaining structural integrity. This protocol uses a 96-well format for high-throughput compatibility [3].
The following diagram illustrates the complete membrane protein purification process using this compound:
For single-particle cryo-EM analysis, which has become a predominant technique for membrane protein structure determination [4]:
This compound's relatively small micellar size (hydrodynamic radius ~3.2 nm) reduces background noise in cryo-EM images, enhancing resolution by minimizing the "detergent cloud" effect [1].
This compound has demonstrated particular utility in membrane protein crystallization:
Table 3: Common issues and solutions when using this compound
| Problem | Potential Cause | Solution |
|---|---|---|
| Low solubilization yield | Insufficient detergent concentration | Increase this compound concentration to 2× CMC; extend incubation time |
| Protein aggregation | Destabilization from harsh solubilization | Reduce this compound concentration; add stabilizing lipids; shorten solubilization time |
| Loss of activity | Removal of essential lipids | Include native lipids during solubilization; use gentler detergent:protein ratios |
| Poor cryo-EM results | Detergent background interference | Ensure this compound concentration is precisely at CMC; consider detergent exchange |
This compound demonstrates excellent compatibility with various structural and functional studies:
This compound serves as a versatile and effective detergent for membrane protein purification, particularly suited for structural biology applications. Its well-characterized properties, optimal CMC, and excellent protein-stabilizing characteristics make it an invaluable tool for researchers pursuing high-resolution structure determination of challenging membrane protein targets. The protocols outlined herein provide a comprehensive framework for implementing this compound in membrane protein research, from initial solubilization screening to final structural analysis.
Based on a review of membrane protein structures solved at high resolution by cryo-EM, here is a summary of how detergents like this compound are generally applied. The data consolidates practices from 302 scientific manuscripts published between 2021 and 2022 [1] [2] [3].
| Application Stage | Most Common Detergent(s) | Reported Use of this compound (or related glucoside detergents) |
|---|---|---|
| Protein Extraction | DDM (n-Dodecyl-β-D-maltopyranoside) | Used, though less frequently than DDM [4] |
| Vitrification | LMNG (Lauryl Maltose Neopentyl Glycol) | Sometimes present; may be exchanged for amphiphiles/nanodiscs [1] [2] |
For context, the analysis notes that DDM is the most popular detergent for the initial extraction of membrane proteins from the cell membrane, prized for its mildness and ability to maintain protein stability [1] [4]. However, by the vitrification stage, researchers often exchange the initial detergent for more stabilizing agents like amphipols or incorporate the protein into lipid nanodiscs to create a more native-like environment [1] [2] [3].
The following diagram outlines the general workflow for preparing a membrane protein sample for single-particle cryo-EM analysis, illustrating where detergent selection and optimization come into play.
Sample Quality Control (QC): Before proceeding to the cryo-EM grid, your sample must be of high quality. Key benchmarks include [5]:
Optimize Grid & Conditions: This is a critical and often iterative optimization phase [5]:
To proceed with your work on this compound, I suggest the following practical steps:
Membrane proteins are insoluble in aqueous solutions due to their hydrophobic surfaces. Detergents are essential for extracting them from lipid membranes and maintaining them in a soluble form for purification and crystallization [1]. The membrane protein, surrounded by a belt of detergent molecules, forms a protein-detergent complex (PDC) that behaves like a soluble protein in solution [1].
A critical parameter for any detergent is its Critical Micelle Concentration (CMC), which is the concentration at which detergent molecules spontaneously form micelles. During crystallization, working above the CMC is vital to maintain a homogeneous population of PDCs and prevent protein aggregation or denaturation [1].
While your search for "Cymal-4" did not yield specific results, the available literature provides data on closely related maltoside-based detergents. This compound likely shares properties with these common detergents. The table below summarizes key detergents in the Cymal family and other frequently used maltosides [1].
| Detergent Name | Common Abbreviation | CMC (mM) | Comments and Applications |
|---|---|---|---|
| Cymal-5 | CYMAL-5 | 2.40 | 5-cyclohexyl-1-pentyl-β-D-maltoside; used for stabilizing proteins [1]. |
| Cymal-6 | CYMAL-6 | 0.56 | 6-cyclohexyl-1-pentyl-β-D-maltoside; used for stabilizing proteins [1]. |
| n-Octyl-β-D-maltopyranoside | OM, β-OM | 19.50 | A very common, relatively high-CMC detergent; often used in initial screens [1]. |
| n-Nonyl-β-D-maltopyranoside | NM, β-NM | 6.00 | A medium-chain length maltoside [1]. |
| n-Decyl-β-D-maltopyranoside | DM | 1.80 | A medium-chain length maltoside [1]. |
| n-Dodecyl-β-D-maltopyranoside | DDM | 0.17 | A very common, low-CMC detergent; known for its mild, stabilizing properties [1]. |
Compounds like this compound, with their cyclohexyl ring head group, are part of a strategy to use detergents with bulkier hydrophobic groups. These are often milder and can better mimic the native lipid environment, which helps maintain the stability and function of membrane proteins during the lengthy crystallization process [1].
The following workflow visualizes the key stages of membrane protein crystallization. You can adapt this general framework for this compound by substituting it in the relevant steps.
The success of crystallization is highly dependent on the preparation of a pure, homogeneous, and stable protein solution. The general criteria for a protein sample suitable for crystallization are >98% pure, >95% homogeneous, and >95% stable when stored at 4°C for a week at the concentration used for crystallization [2].
Screening for an Appropriate Detergent (Including this compound) This is a critical early step to find the optimal detergent for your specific protein [2].
Assessing Stability for Crystallization After initial purification, the behavior of the PDC must be characterized.
Crystallization by Vapor Diffusion This is the most common and successful method for crystallizing membrane proteins [1].
Membrane protein structural biology faces significant challenges due to the inherent instability of these proteins once extracted from their native lipid environments. Detergents serve as crucial membrane mimetics that facilitate the extraction, solubilization, and stabilization of membrane proteins for biochemical characterization and structural studies. Among these, maltoside-based detergents have emerged as particularly valuable tools due to their favorable physicochemical properties and ability to maintain protein stability. The gold standard detergent DDM (n-Dodecyl-β-D-Maltoside) has been widely adopted for initial membrane protein extraction, but researchers often require alternatives with different properties for specific applications. Cymal-4 (4-Cyclohexyl-1-butyl-β-D-maltoside) represents one such alternative with a cyclohexyl group in its hydrophobic tail that modifies its behavior compared to straight-chain maltosides.
The critical importance of detergent selection cannot be overstated in membrane protein research, as approximately 50% of current pharmaceutical drugs target membrane proteins, yet they represent less than 2% of the experimentally identified structures in the Protein Data Bank [1] [2]. This disparity highlights the technical challenges in membrane protein structural biology, with detergent optimization being a crucial factor for success. Recent advances in single-particle cryo-electron microscopy (cryo-EM SPA) have dramatically increased membrane protein structure determination, with a 174% increase in MP structures solved at better than 3.0 Å resolution in 2022 compared to 2020 [3]. This technical revolution has further emphasized the need for optimized detergent strategies that maintain membrane protein stability throughout the purification and structural analysis pipeline.
Critical Micelle Concentration (CMC): The CMC represents the detergent concentration at which micelle formation occurs, with lower values indicating micelles that remain stable at higher dilutions. This property is crucial for maintaining protein stability during purification steps that involve dilution. DDM has a particularly low CMC of 0.17 mM in water, contributing to its excellent stabilizing properties [4] [5].
Micelle Molecular Weight: This property influences the size of the protein-detergent complex, which can impact chromatographic separation and structural analysis. DDM micelles have a molecular weight of approximately 50,000 g/mol, creating a significant hydration shell around the protein [4].
Hydrophilic-Lipophilic Balance (HLB): The HLB value indicates the detergent's affinity for polar versus nonpolar environments, with optimal values for membrane protein stabilization typically falling between 11-14 [6]. This balance ensures effective interaction with both the hydrophobic transmembrane domains and hydrophilic extramembraneous regions.
Table 1: Properties of Maltoside-Based Detergents for Membrane Protein Research
| Detergent | Molecular Weight (g/mol) | CMC (mM) | Aggregation Number | Special Properties | Primary Applications |
|---|---|---|---|---|---|
| DDM | 510.6 [4] | 0.17 (in water) [4] | ~50,000 micelle MW [4] | Gold standard, mild stabilization | Initial extraction, general stabilization [6] |
| This compound | ~539 (estimated) | Not specified in results | Not specified | Cyclohexyl group in tail | Alternative to DDM for specific targets [7] |
| Cymal-5 | ~553 (estimated) | Not specified in results | Not specified | Slightly longer cyclohexyl chain | Alternative to DDM for specific targets [7] |
| LMNG | ~906 (estimated) | Extremely low | Not specified | Rigid neopentyl glycol core | Stabilization of challenging proteins (e.g., GPCRs) [6] |
| GDN | ~807 (estimated) | Low | Not specified | Steroid-based backbone | Sensitive eukaryotic proteins [6] |
| DM | ~483 (estimated) | Higher than DDM | Smaller micelles | Shorter alkyl chain | Crystallization, exchange after extraction |
| TTG-8,12 | ~880 (estimated) | Not specified | Not specified | Unsymmetric alkyl chains | Enhanced stability for challenging MPs [6] |
The table above illustrates the diversity available within maltoside-based detergents, with each offering distinct advantages for specific applications. This compound and Cymal-5 represent DDM alternatives with cyclohexyl modifications that alter their hydrophobic properties compared to straight-chain alkyl detergents. These detergents are particularly valuable when researchers encounter challenges with DDM stabilization or need to optimize conditions for specific membrane protein targets. Recent research has focused on developing novel detergent designs with enhanced stabilization properties, including unsymmetric variants like TTG-8,12 that incorporate two different alkyl chains to better match the hydrophobic dimensions of membrane proteins [6].
Recent innovations in detergent design have focused on addressing the limitations of conventional detergents for challenging membrane protein targets. Unsymmetric TTGs represent a novel class of detergents that incorporate two different alkyl chains (long and short) into a triazine-based triglucoside structure [6]. These detergents were specifically designed to optimize the match between detergent hydrophobic dimensions and the transmembrane domains of membrane proteins. In experimental evaluations, TTG-8,12 demonstrated superior efficacy in stabilizing model membrane proteins, including G protein-coupled receptors, compared to both the original symmetric TTGs and the gold standard detergent DDM/LMNG [6]. This enhanced performance highlights the importance of detergent unsymmetry as a design principle for improving membrane protein stabilization.
DDM/CHS Formulation: A pre-formulated mixture of DDM and cholesteryl hemisuccinate (CHS) in a 10:1 ratio provides enhanced stabilization for many membrane proteins [4]. This ready-to-use solution contains DDM (100 mg/mL) and CHS (10 mg/mL) with typical working concentrations of 1% DDM/0.1% CHS for protein extraction and 0.1% DDM/0.01% CHS for protein purification [4]. The addition of CHS contributes to the stabilization of large unilamellar vesicles and is particularly beneficial for structurally sensitive proteins.
Application-Specific Formulations: The DDM/CHS mixture has demonstrated particular utility in single-particle cryo-EM analysis, where maintenance of structural integrity is paramount [4]. In recent studies evaluating Plasmodium falciparum membrane-bound pyrophosphatases, the combination of DDM with CHS provided the highest solubility at 88%, outperforming several other detergents including this compound, Cymal-5, and LMNG [7]. This highlights the importance of empirical testing for identifying optimal detergent conditions for specific protein targets.
Amphipols represent a significant advancement in membrane protein stabilization that can reduce or eliminate dependence on detergents. These short, flexible amphipathic polymers were first synthesized in 1996 and function by binding to the transmembrane domains of membrane proteins [1]. The most widely used variant, A8-35, has a molecular weight of approximately 4.3 kDa and forms a compact layer approximately 1.5-2 nm thick around the transmembrane domain [1]. Unlike detergent micelles, membrane protein/amphipol complexes are remarkably difficult to dissociate and do not depend on CMC values for stability [1]. This property makes them particularly valuable for applications requiring high stability, such as structural biology and functional assays.
The process of transferring membrane proteins from detergents to amphipols typically involves hydrophobic adsorption beads such as Bio-Beads SM-2, Amberlite-XAD-2, or the more cost-effective alternative PuroSorb PAD600 beads [1]. These polystyrene or polydivinylbenzene beads selectively adsorb detergents while leaving amphipols and membrane proteins in solution. Recent research has demonstrated that PAD600 beads are effective for detergent removal when the mass ratio of membrane protein to amphipol is increased up to 1:10 [1]. This approach provides a cost-effective strategy for membrane protein isolation and purification that avoids the destabilizing effects of detergents.
Table 2: Comparison of Membrane Mimetic Systems for Membrane Protein Research
| System | Composition | Stabilization Mechanism | Advantages | Limitations |
|---|---|---|---|---|
| Detergent Micelles | Single tail/head group molecules | Micelle formation around TM domain | Universal extraction, easy manipulation | Dynamic, often destabilizing [1] |
| Amphipols | Amphipathic polymers | Direct binding to TM surface | High stability, CMC-independent | Limited extraction capability [1] |
| Nanodiscs (MSP) | Lipids + Membrane Scaffold Proteins | Lipid bilayer disc surrounded by MSP | Native-like lipid environment | Requires detergent for reconstitution [8] |
| Polymer Nanodiscs | Lipids + Amphiphilic Polymers | Lipid bilayer disc surrounded by polymer | Enhanced stability, direct extraction | Sensitivity to divalent cations [8] |
| Peptide Nanodiscs | Lipids + Engineered Peptides | Lipid bilayer disc surrounded by peptide | Direct extraction, tunable properties | Emerging technology [8] |
Recent advances in nanodisc technology have enabled detergent-free reconstitution of membrane proteins through the development of engineered membrane scaffold peptides. The DeFrND technology utilizes chemically modified Apolipoprotein-A1 mimetic peptides to directly extract membrane proteins from native cell membranes into nanoscale discoids without requiring initial detergent solubilization [8]. This approach potentially preserves the precise composition and asymmetry of native membranes, which is often lost in traditional detergent-mediated reconstitution. In functional studies, the MalFGK2 transporter embedded in peptide-based nanodiscs maintained its coupled ATPase activity, responding to maltose and maltose-binding protein similarly to proteoliposomes, whereas the same protein in polymer nanodiscs was inactive [8]. This highlights the importance of selecting appropriate membrane mimetics that maintain the functional properties of the target protein.
Objective: To identify optimal detergents for solubilizing and stabilizing a target membrane protein.
Materials:
Procedure:
Membrane Preparation: Isolate membranes from expressing cells using differential centrifugation. Resuspend membrane fraction to a total protein concentration of 2.5 mg/mL in resuspension buffer supplemented with relevant ligands or cofactors (e.g., 0.03 mM Na₂PPi for pyrophosphatases) [7].
Detergent Solubilization: Aliquot membrane suspension into separate tubes and add detergents to achieve 1% (w/v) final concentration for each detergent being tested. Include a DDM/CHS condition with 1% DDM + 0.2% CHS for comparison [7].
Incubation: Incubate mixtures with shaking at 300 rpm at 4°C for optimal solubilization. Time course experiments may be performed (1-4 hours) to determine minimal effective solubilization time [7].
Separation: Ultracentrifuge samples at 100,000 × g for 1 hour to pellet unsolubilized material.
Analysis: Compare protein content in supernatants (solubilized fraction) and pellets using SDS-PAGE with quantitative detection methods (e.g., GFP fluorescence for tagged proteins, or immunoblotting). Calculate solubilization efficiency as percentage of total protein in supernatant [7].
Stability Assessment: Incubate solubilized proteins at preferred experimental temperatures and evaluate stability over time (e.g., 24-72 hours) using native PAGE, size exclusion chromatography, or activity assays.
This protocol was successfully applied to Plasmodium falciparum pyrophosphatase, revealing that DDM/CHS provided 88% solubilization efficiency, outperforming other detergents including this compound and Cymal-5 [7].
Objective: To transfer membrane proteins from detergents to amphipols while maintaining protein stability and function.
Materials:
Procedure:
Preparation: Determine detergent concentration in the purified membrane protein sample. Calculate the required amount of adsorption beads based on 20 times the weight of detergent [1]. Pre-wet beads according to manufacturer recommendations.
Amphipol Addition: Add amphipol to the membrane protein solution at varying mass ratios of membrane protein to amphipol, testing conditions from 1:2 to 1:10 to optimize for specific targets [1].
Detergent Removal: Add pre-wetted adsorption beads to the protein-amphipol mixture. Incubate with gentle agitation at 4°C for 2 hours [1].
Bead Removal: Separate the solution from beads by gentle centrifugation or column filtration.
Purification: Purify the membrane protein-amphipol complex by size exclusion chromatography to remove excess amphipol and any residual detergent [1].
Validation: Analyze complex formation using native PAGE, evaluate protein stability by thermal shift assays, and verify functional integrity through activity assays when available.
This method enables the preparation of stable membrane protein-amphipol complexes that are suitable for structural studies and functional characterization without the destabilizing effects of detergents. The use of cost-effective PAD600 beads makes this approach accessible for high-throughput applications [1].
To assist researchers in selecting and implementing the most appropriate alternatives to this compound and DDM, we have developed comprehensive workflow diagrams that outline key decision points and experimental pathways.
Diagram Title: Membrane Protein Stabilization Workflow
This workflow illustrates the iterative process of membrane protein stabilization, emphasizing the role of alternative detergents and detergent-free systems when initial DDM extraction proves insufficient. The pathway highlights the importance of systematic detergent screening and the value of additives like CHS for enhancing stability. Recent research indicates that novel TTGs and designed amphipols can rescue challenging targets that resist stabilization by conventional detergents [6] [8].
Diagram Title: Membrane Mimetic Selection Based on Research Objective
This decision framework correlates research objectives with appropriate membrane mimetic systems, highlighting how detergent selection should align with experimental goals. For structural biology using cryo-EM, LMNG and GDN have been particularly successful, appearing in over 450 structural studies in the past decade [6]. For functional studies that require a more native environment, nanodiscs and amphipols provide superior performance by maintaining lipid-protein interactions and complex integrity [8].
The landscape of detergents and membrane mimetics for membrane protein research has expanded significantly beyond traditional options like this compound and DDM. The development of novel detergent designs such as unsymmetric TTGs and the refinement of detergent-free systems including amphipols and peptide-based nanodiscs provide researchers with an extensive toolkit for tackling challenging membrane protein targets. These advances are particularly timely given the increasing emphasis on membrane protein structural biology driven by cryo-EM technologies and pharmaceutical development needs.
This compound (4-cyclohexyl-1-butyl-β-D-maltoside) is a non-ionic detergent frequently employed in membrane protein structural biology for its effectiveness in extracting, solubilizing, and stabilizing integral membrane proteins (IMPs). As maltoside-based detergents represent one of the most successful families for membrane protein crystallography, this compound occupies a important position with its cyclohexyl moiety modulating hydrophobicity compared to traditional alkyl chain maltosides. The critical challenge in membrane protein research lies in maintaining protein stability once extracted from their native lipid bilayer environment, as IMPs are prone to unproductive aggregation and denaturation when inadequately solvated by detergents [1] [2].
The significance of detergent screening for membrane protein stabilization cannot be overstated, with studies indicating that only a small subset of available detergents has yielded the majority of membrane protein structures solved to date [3]. This compound has demonstrated particular utility in improving solubility of challenging membrane proteins that precipitate in more common detergents like DDM (n-dodecyl-β-D-maltopyranoside). Research has documented cases where this compound, sometimes in combination with other detergents like Foscholine-10, enabled concentration of membrane proteins to levels sufficient for crystallization trials where conventional detergents had failed [4].
Table 1: Physicochemical properties of this compound compared to common membrane protein detergents
| Detergent | Formula Weight (Da) | Aggregation Number (Nagg) | CMC (mM) | Micellar Weight (kDa) |
|---|---|---|---|---|
| This compound | 481 | ~25 | ~7.6 | 12 |
| DDM | 511 | ~78-149 | ~0.17 | 70 |
| DM | 483 | ~69 | ~1.8 | 33 |
| OG | 292 | ~27-100 | ~25 | 25 |
| CHAPS | 615 | ~10 | ~5.9 | 6 |
This compound possesses several structural features that contribute to its membrane protein-stabilizing properties. The detergent consists of a maltose head group connected via a butyl spacer to a cyclohexyl ring, creating a balanced hydrophobicity profile that effectively interacts with transmembrane domains while maintaining water solubility. With a critical micelle concentration (CMC) of approximately 7.6 mM and a relatively small aggregation number of ~25, this compound forms modest-sized micelles of about 12 kDa [1]. This intermediate size provides sufficient hydrophobic environment to maintain protein fold while potentially facilitating crystal contacts due to smaller micellar size compared to longer-chain detergents like DDM.
The cyclohexyl ring in this compound provides a rigid hydrophobic moiety that may offer different interaction geometries with membrane protein surfaces compared to flexible alkyl chains. This unique structural aspect potentially contributes to its efficacy in stabilizing certain membrane protein classes that are destabilized in conventional maltoside detergents. Additionally, the relatively high CMC compared to DDM allows for more efficient detergent removal or exchange when required for downstream applications such as crystallization or functional assays [4] [1].
Table 2: Comparison of methods for assessing membrane protein stability in detergents like this compound
| Method | Key Measured Parameters | Sample Throughput | Protein Consumption | Key Advantages |
|---|---|---|---|---|
| Differential Scanning Fluorimetry (nanoDSF) | Tm, Tonset, aggregation onset | High (96-well format) | Low (μg range) | Direct measurement of thermal unfolding; no dyes required |
| Size Exclusion Chromatography (SEC) | Monodispersity, oligomeric state, aggregation | Low to medium | Moderate to high (mg) | Provides size and homogeneity information |
| Differential Filtration Assay (DFA) | Stability, aggregation propensity | High (96-well format) | Low (sub-milligram) | Rapid screening; provides size and stability information |
| Fluorescence Polarization (FP) | Detergent desolvation transition | Medium to high | Low | Quantifies detergent-protein interactions |
| Light Scattering | Aggregation onset, particle size | High (96-well format) | Low | Complements DSF; detects aggregation |
When evaluating membrane protein stability in this compound, researchers can monitor several key parameters that indicate optimal stabilization. The melting temperature (Tm) represents the midpoint of the thermal denaturation transition and serves as a primary indicator of thermodynamic stability [2]. The onset of unfolding (Tonset) provides an early indicator of structural perturbations, while the cooperativity of unfolding reflects the two-state transition between folded and unfolded states, with higher cooperativity generally indicating better protein behavior [2]. Additionally, the aggregation onset temperature helps identify conditions where the protein maintains solubility during thermal stress, a critical factor for successful structural studies.
The nanoDSF (differential scanning fluorimetry) method represents a high-throughput approach to evaluate membrane protein stability in this compound and other detergents by monitoring intrinsic tryptophan fluorescence during thermal denaturation [2]. This method is particularly valuable as it requires no external dyes and can be performed in a 96-well format, enabling rapid screening of multiple detergent conditions simultaneously. The following protocol outlines the key steps for assessing this compound stabilization using nanoDSF:
Protein Preparation: Begin with purified membrane protein in initial solubilization detergent (typically 1-2% DDM) at concentrations of 0.5-2 mg/mL following size exclusion chromatography. For this compound screening, dilute the protein tenfold into buffer containing 1× this compound (approximately 0.5-1% w/v, well above its CMC of 7.6 mM) [2]. Ensure proper dilution to maintain detergent concentration above CMC while achieving desired protein concentration for fluorescence detection.
Sample Loading and Experimental Setup: Load 10 μL of the this compound-protein complex into standard nanoDSF capillaries. Include control samples containing protein in original detergent and buffer-only controls with this compound to account for background signals. Program the thermal ramp method with a temperature gradient from 20°C to 95°C at a rate of 1°C per minute, ensuring gradual denaturation for accurate Tm determination [2].
Data Collection Parameters: Monitor tryptophan fluorescence intensities at 330 nm and 350 nm simultaneously throughout the thermal ramp. The ratio of F350/F330 provides a robust parameter for determining unfolding transitions independent of protein concentration. Simultaneously activate the static light scattering (SLS) channel at 650 nm to detect aggregation events that may occur during unfolding [2].
Data Analysis: Process the fluorescence ratio data to identify inflection points corresponding to Tm values. The first derivative of the fluorescence ratio curve peaks at the Tm. Correlate aggregation events detected by light scattering with unfolding transitions to identify conditions where this compound maintains protein solubility during thermal denaturation.
Analytical size exclusion chromatography (SEC) provides a complementary approach to assess membrane protein stability in this compound by monitoring monodispersity and oligomeric state under thermal stress [4]. This method is particularly valuable for detecting aggregates and quantifying the fraction of properly folded protein after exposure to elevated temperatures. The protocol involves the following steps:
Sample Preparation and Thermal Challenge: Incubate aliquots of purified protein in this compound (20-50 μg in 100 μL) at different temperatures for 10 minutes using a thermal cycler to ensure precise temperature control. Include a temperature range that spans from below the expected Tm (e.g., 4°C) to well above the anticipated denaturation point to capture the complete transition. After heating, briefly centrifuge samples (14,000 × g for 10 minutes) to remove aggregates formed during thermal challenge [4].
Chromatographic Separation: Inject the entire supernatant onto an analytical SEC column (e.g., Shodex KW804) equilibrated with buffer containing this compound at concentrations above its CMC. Maintain the mobile phase at constant temperature (typically 4-10°C) to prevent additional unfolding during separation. Use an HPLC system with UV detection, monitoring at 280 nm for protein detection, with a flow rate of 0.5-1.0 mL/min appropriate for the column specifications [4].
Data Analysis and Tm Determination: Measure the height of the monodisperse peak in each chromatogram, which corresponds to the fraction of protein remaining non-aggregated after each temperature challenge. Normalize peak heights against the control sample kept at 4°C. Construct a melting curve by plotting normalized peak height versus temperature, and fit the data with a Boltzmann sigmoidal equation to determine the apparent Tm, defined as the temperature at which the peak height is reduced to 50% of the original value [4].
When interpreting results from this compound stability experiments, several key parameters indicate successful stabilization. The melting temperature (Tm) serves as the primary indicator, with higher values generally reflecting greater thermodynamic stability. For this compound, a significant increase in Tm compared to other detergents suggests effective stabilization of the target membrane protein. The cooperativity of unfolding, reflected in the steepness of the melting curve, indicates whether the protein undergoes a two-state unfolding transition, with higher cooperativity generally corresponding to more homogeneous protein preparation [2].
The correlation between unfolding and aggregation provides critical information about sample quality. Ideal detergent conditions like this compound show a separation between the unfolding transition (Tm) and aggregation onset (Tagg), indicating that the protein unfolds before aggregating. When aggregation occurs simultaneously with or before unfolding, it suggests poor detergent compatibility and potential for sample heterogeneity during structural studies [2]. Additionally, the monodispersity index from SEC analysis, quantified as the symmetry and width of the elution peak, provides complementary information about protein behavior at non-denaturing temperatures, with sharp, symmetric peaks indicating ideal monodisperse samples [4].
The implementation of this compound in membrane protein stabilization requires attention to several practical considerations. When transitioning proteins from initial solubilization detergents to this compound, ensure complete exchange through methods like affinity resin binding with extensive washing or rapid dilution refolding protocols [3] [1]. For proteins exhibiting limited solubility in this compound alone, consider mixed detergent systems, as research has demonstrated successful stabilization using combinations such as Cymal-6 with Foscholine-10 [4].
Common challenges during this compound screening include detergent-mediated unfolding, particularly with certain detergent families like fos-choline and PEG-based detergents that may destabilize some membrane proteins [2]. If this compound demonstrates poor stabilization, consider exploring detergents with similar properties but different hydrophobic groups, such as other Cymal variants (Cymal-5, Cymal-6) or neopentyl glycol-based detergents. Additionally, optimize the lipid complement when working with this compound, as specific lipids copurified with membrane proteins can dramatically influence stability, with eukaryotic membrane proteins showing particular sensitivity to lipid content [2].
This compound represents a valuable tool in the membrane protein stabilization toolkit, particularly for targets that prove challenging in more conventional detergents like DDM. The implementation of high-throughput stability screening methods such as nanoDSF and SEC-based thermal challenge assays enables rapid identification of optimal detergent conditions for structural and functional studies. When integrated into comprehensive detergent screening pipelines, this compound can contribute significantly to overcoming the bottleneck of membrane protein stability in structural biology, enabling researchers to advance projects that may have stalled with traditional detergent approaches. As structural biology continues to evolve with increasing emphasis on cryo-EM and complex membrane protein systems, systematic detergent screening approaches incorporating detergents like this compound will remain essential for successful structure determination.
This compound (4-Cyclohexyl-1-butyl-β-D-maltoside) is a non-ionic detergent widely recognized for its ability to solubilize and stabilize membrane proteins while preserving their native structure and function. Its key characteristic is a rigid cyclohexyl hydrophobic group, which distinguishes it from detergents with linear alkyl chains. This structure promotes strong adhesive interactions with membrane proteins and results in a compact micelle size, making this compound particularly valuable for downstream structural and biophysical analyses [1].
Table: Fundamental Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₂₂H₄₀O₁₁ | [1] |
| Molecular Weight | 480.5 g/mol | [1] |
| Critical Micelle Concentration (CMC) | ~7.6 mM | [2] |
| Aggregation Number | ~45 | [1] |
| Micellar Molecular Weight | ~21.6 kDa | [1] |
The following diagrams outline core experimental procedures for using this compound in membrane protein studies.
Diagram 1: Protein Refolding and Desolvation Path
Diagram 2: Two-Phase Detergent Desolvation
This protocol is adapted from studies on Outer Membrane Protein G (OmpG) and Ferric Hydroxamate Uptake component A (FhuA) variants [3] [2].
Materials:
Procedure:
This protocol details how to monitor the kinetics of this compound dissociation from membrane proteins in real-time [3].
Materials:
Procedure:
r(t) = -k_obspre * t + r_max (Use linear fit)r(t) = r_d * e^(-t/τ) + r_min (Use single-exponential fit; k_obsdes = 1/τ)The detergent desorption process for membrane proteins like OmpG and FhuA in this compound follows a biphasic kinetic model [3]. The table below summarizes the key parameters derived from fluorescence polarization experiments.
Table: Kinetic Parameters for this compound Desorption from β-Barrel Proteins
| Protein | Apparent Kₐ (mM) | Predesolvation Rate, kₒbₛₚᵣₑ | Desolvation Rate, kₒbₛdₑₛ | Reference |
|---|---|---|---|---|
| OmpG | ~4.5 - 5.7 | Concentration-dependent; determined via linear fit of initial FP anisotropy change. | Concentration-dependent; determined via single-exponential fit of major FP anisotropy drop. | [3] [1] |
| FhuA ΔC/Δ5L | ~4.5 - 5.7 | Concentration-dependent; determined via linear fit of initial FP anisotropy change. | Concentration-dependent; determined via single-exponential fit of major FP anisotropy drop. | [3] [1] |
This compound offers a balance of properties that make it suitable for specific applications, particularly where smaller micelle size and strong protein binding are advantageous.
Table: Comparison of this compound with Common Maltoside Detergents
| Detergent | CMC (mM) | Aggregation Number | Key Features & Applications | Reference |
|---|---|---|---|---|
| This compound | 7.6 | ~45 | Rigid cyclohexyl tail; compact micelles; strong adhesive interactions; ideal for stabilizing proteins for biophysical analysis. | [2] [1] |
| n-Dodecyl-β-D-Maltoside (DDM) | ~0.17 | ~78-149 | Very low CMC; "gold standard" for stability; larger micelles can complicate structural studies. | [2] |
| n-Octyl-β-D-Glucoside (OG) | ~25 | ~27-100 | High CMC; easily removed; weaker stabilization, which can lead to protein aggregation. | [2] [4] |
4-Cyclohexyl-1-butyl-β-D-maltoside (this compound) is a maltoside detergent frequently used to solubilize and stabilize membrane proteins for structural and functional studies [1]. The effectiveness of a detergent is largely determined by the stability of the Protein-Detergent Complex (PDC) it forms.
The critical parameter for optimization is the equilibrium dissociation constant (Kd) of the PDC. In practical terms [2]:
For effective solubilization, the Kd should be on the same order of magnitude as the detergent's Critical Micelle Concentration (CMC) [2]. The table below summarizes key characteristics of this compound and related detergents for comparison.
| Property | This compound | n-Dodecyl β-D-maltoside (DDM) | n-Octyl β-D-glucoside (OG) |
|---|---|---|---|
| Type | Maltoside | Maltoside | Glucoside |
| Aggregate Molecular Weight | Information not found in search results | Information not found in search results | Information not found in search results |
| Critical Micelle Concentration (CMC) | Information not found in search results | ~0.0087% | ~0.53% |
| Recommended Concentration for Membrane Protein Stabilization | Information not found in search results | ~0.1% (or ~2x CMC) | ~1.0% (or ~2x CMC) |
| Advantages | Cyclohexyl group can enhance stability for some proteins [1] | "Gold standard" for stability; low CMC [1] | High CMC allows for easy removal [1] |
Fluorescence Polarization (FP) anisotropy is a powerful, high-throughput method for determining the apparent Kd of a PDC. The principle relies on measuring the change in the rotational mobility of a fluorescently labeled protein as detergents dissociate from it [2].
The experimental workflow for this method is outlined below.
This protocol is adapted from a high-throughput screening approach for analyzing PDC interactions [2].
Protein Labeling:
Refolding and Initial Complex Formation:
Preparation of Detergent Dilution Series:
Initiating the Desorption Reaction:
Fluorescence Polarization Measurement:
Data Analysis:
I hope these detailed application notes provide a strong foundation for your experimental work. The FP anisotropy method is a robust way to move beyond empirical guessing and make data-driven decisions on detergent optimization.
Q: Why does my membrane protein aggregate when using Cymal-4?
Protein aggregation in detergents like this compound often occurs when the detergent concentration falls below a critical level, failing to adequately stabilize the protein-detergent complex (PDC) [1].
The dissociation of detergent molecules from membrane proteins is a key process that leads to aggregation [1]. Research shows this dissociation happens in two distinct kinetic phases:
This process is particularly pronounced at detergent concentrations below the Critical Micelle Concentration (CMC). The CMC is the minimum concentration at which detergent molecules form micelles, which are essential for solubilizing membrane proteins [1].
Q: What is the CMC of this compound, and why does it matter?
The CMC is a crucial parameter for your experiment. The table below lists the CMC values for this compound and related detergents for context and comparison [1] [2].
| Detergent Name | Chemical Class | Typical CMC (mM) |
|---|---|---|
| This compound | Neutral maltoside | ~0.1 [2] |
| n-Decyl-β-D-maltopyranoside (DM) | Neutral maltoside | 1.5 - 3.0 [1] [2] |
| n-Undecyl-β-D-maltopyranoside (UM) | Neutral maltoside | ~0.59 [1] [2] |
| 1-Lauroyl-2-hydroxy-sn-glycero-3-phosphocholine (LysoFos) | Zwitterionic lysophospholipid | ~0.001 [1] |
Here is a systematic workflow and detailed protocols to diagnose and prevent aggregation.
1. Verify Detergent Concentration Protocol
2. Monitor Protein Detergent Complex (PDC) Stability via Fluorescence Polarization (FP)
3. High-Throughput Detergent Screening Protocol
To minimize aggregation risks with this compound, consistently apply these best practices:
What is Cymal-4? this compound (4-Cyclohexyl-1-butyl-β-D-maltoside) is a non-ionic detergent commonly used in membrane protein studies. Its key properties, which are critical for selecting a removal method, are summarized in the table below [1].
| Property | Value |
|---|---|
| Full Name | 4-Cyclohexyl-1-butyl-β-D-maltoside |
| Molecular Weight | 481 Da [1] |
| Critical Micelle Concentration (CMC) | ~7.6 mM [1] |
| Aggregation Number (Nagg) | ~25 [1] |
| Typical Micellar Molecular Weight | ~12 kDa [1] |
Why Remove Excess Detergent? Excess detergent can interfere with downstream experiments by causing protein inactivity, preventing crystallization, and complicating structural analysis [2]. The goal of removal is to reduce the concentration of free detergent micelles while maintaining a sufficient amount to keep the membrane protein soluble and stable.
The table below compares the most common techniques for detergent removal, which can be applied to this compound. The high CMC of this compound makes it a good candidate for certain methods like dialysis [1] [2].
| Method | Principle | Pros | Cons | Best Suited for this compound? |
|---|---|---|---|---|
| Bio-Beads Adsorption | Detergent adsorbs to porous polystyrene beads [2]. | Inexpensive, simple setup [2]. | Optimal bead-to-sample ratio must be determined; risk of over-removal and protein precipitation [2]. | Yes, effective for a wide range of detergents. |
| Size-Exclusion Chromatography (SEC) | Separates molecules by hydrodynamic radius [2]. | High resolution; common lab equipment [2]. | Requires significant size difference between protein and micelle. | Potentially challenging. this compound's small micelles (~12 kDa) may co-elute with smaller proteins [1]. |
| Dialysis | Passive diffusion of detergent monomers through a semi-permeable membrane [2]. | Passive, inexpensive [2]. | Very slow; sample may not tolerate long process [2]. | Yes, highly suitable. High CMC means a larger pool of monomeric detergent available for diffusion, speeding up the process [1]. |
| Detergent Removal Spin Columns | Proprietary resins bind and remove detergents [2]. | Fast, simple to use [2]. | Low capacity; may not work with all detergents [2]. | Yes, a practical option for small volumes. |
| Protein Precipitation & Refolding | Protein is precipitated, pelleted, and refolded in a new buffer [2]. | Gives full control over final detergent concentration [2]. | Time-consuming; requires protein that can be refolded [2]. | Can be used as a last resort. |
The following diagram outlines a general decision-making workflow for selecting and validating a detergent removal method.
Quantifying Detergent Concentration After removal, it's crucial to verify the success of the procedure. A common method is the iodine vapor assay [2]:
Q1: Why is my membrane protein precipitating after detergent removal with Bio-Beads? This is likely due to over-removal, where the detergent molecules essential for solubilizing the protein have been stripped away [2]. To troubleshoot, titrate the amount of Bio-Beads used with a small-scale test to find the optimal ratio that reduces detergent without causing precipitation.
Q2: Can I use Size-Exclusion Chromatography (SEC) to remove this compound? This can be challenging. The effectiveness of SEC depends on a clear difference in size between your protein-detergent complex (PDC) and the empty this compound micelles. Given that this compound micelles are relatively small (~12 kDa), they may co-elute with your target protein if the protein itself is also small. It is better suited for purifying large PDCs from the much smaller this compound micelles [1] [2].
Q3: Are there detergent-free alternatives for studying membrane proteins? Yes, recent advances have led to detergent-free methods. Notably, styrene-maleic acid (SMA) copolymers and related polymers can directly solubilize membrane proteins along with a patch of their native lipid bilayer, forming "SMALP" nanodiscs [3] [4]. Another emerging approach uses engineered membrane scaffold peptides (DeFrMSPs) for detergent-free reconstitution into native nanodiscs [4]. These techniques help preserve the protein's native environment and function.
The table below summarizes the core principles and procedures of common techniques used to determine CMC [1] [2] [3].
| Method | Fundamental Principle | Key Procedural Steps | Primary Data Analysis |
|---|
| Surface Tensionetry [4] [2] [3] | Measures change in surface tension as surfactant covers the air-water interface and forms micelles. | 1. Prepare surfactant solutions at different concentrations. 2. Measure surface tension for each (e.g., Du Noüy ring method). 3. Plot surface tension (γ) vs. logarithm of concentration (log C). | Identify the inflection point where surface tension stops decreasing and plateaus. The corresponding concentration is the CMC. | | Conductivity [1] [2] [3] | Tracks change in specific conductivity of solution with surfactant concentration (for ionic surfactants). | 1. Prepare solutions of ionic surfactant at varying concentrations. 2. Measure specific conductivity of each solution. 3. Plot conductivity vs. surfactant concentration. | Identify the inflection point where the slope of the conductivity vs. concentration plot changes. The intersection of two linear fits defines the CMC [1]. | | Spectrofluorimetry [2] [3] | Uses a fluorescent probe (e.g., pyrene) whose emission spectrum shifts in different microenvironments. | 1. Add a small amount of fluorescent probe to surfactant solutions. 2. Measure fluorescence emission spectra (e.g., ratio of peaks I/III for pyrene). 3. Plot the spectral parameter (e.g., I/III ratio) vs. concentration. | Identify the inflection point in the sigmoidal curve. CMC can be determined from the center of a Boltzmann sigmoid fit or the peak of the second derivative [2]. | | Streaming Potential [1] | Measures the electric potential generated when solution is forced through a capillary, related to wall zeta potential. | 1. Fill a capillary with surfactant solution. 2. Apply pressure and measure the resulting potential difference. 3. Plot streaming potential vs. surfactant concentration. | Identify the inflection point in the plot. CMC is found at the intersection of two linear regions before and after micelle formation [1]. |
This is a widely used method applicable to both ionic and non-ionic surfactants like Cymal-4 [3].
Here are common challenges and solutions presented in a FAQ format.
Q: The inflection point on my surface tension plot is very broad and not clear. What could be the cause?
Q: The conductivity method shows no clear breakpoint for my non-ionic surfactant. Why?
Q: How can I validate my CMC measurement if I'm unsure of the result?
The diagram below outlines the logical workflow for planning and executing a CMC determination experiment.
Understanding the fundamental properties of Cymal-4 is crucial for designing successful experiments. The table below summarizes its key characteristics and compares it with other common detergents.
Table 1: Key Properties of this compound and Comparative Detergents [1] [2]
| Property | This compound | n-Dodecyl-β-D-Maltoside (DDM) | n-Octyl-β-D-Glucoside (OG) |
|---|---|---|---|
| Chemical Name | 4-Cyclohexyl-1-Butyl-β-D-Maltoside | n-Dodecyl-β-D-Maltopyranoside | n-Octyl-β-D-Glucopyranoside |
| Molecular Weight | 480.5 g/mol [2] | 511.0 Da [1] | 292.0 Da [1] |
| Critical Micelle Concentration (CMC) | 7.6 mM [1] | ~0.17 mM [1] | ~25 mM [1] |
| Aggregation Number | ~45 [2] | ~78-149 [1] | ~27-100 [1] |
| Micellar Molecular Weight | ~21.6 kDa [2] | ~70 kDa [1] | ~25 kDa [1] |
| Head Group | Non-ionic (Maltoside) [1] | Non-ionic (Maltoside) [1] | Non-ionic (Glucoside) [1] |
| Key Feature | Rigid cyclohexyl tail [2] | Long, flexible alkyl chain [2] | High CMC, small micelle size [2] |
Differential Scanning Fluorimetry (nanoDSF) is a high-throughput method to screen the stabilizing effect of detergents like this compound on membrane proteins. It requires minimal protein and can simultaneously monitor unfolding and aggregation [3].
The following workflow outlines the key steps for performing this assay:
Key Considerations for the Protocol:
Q1: How should I store this compound stock solutions to ensure long-term stability? A: To maximize this compound's stability over time, prepare stock solutions fresh and use them promptly. Detergents in general are susceptible to hydrolysis and oxidation over time [1]. For long-term storage, keep the solid powder or concentrated stock solutions at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles of liquid stocks.
Q2: My membrane protein is aggregating in this compound. What are potential reasons and solutions? A: Aggregation can occur if the detergent concentration falls below the CMC, leading to detergent desorption and protein desolvation [1] [4].
Q3: What is the kinetic profile of detergent dissociation from this compound-based complexes? A: The dissociation of detergents like this compound from a Protein-Detergent Complex (PDC) below the CMC is not instantaneous but follows a two-phase kinetic process [4]:
Q4: For which structural biology techniques is this compound particularly well-suited? A: this compound's properties make it suitable for several applications:
The table below summarizes frequent issues, their potential causes, and recommended solutions.
| Observed Problem | Potential Causes | Troubleshooting Steps & Solutions |
|---|---|---|
| Low Protein Stability or Activity | Cymal-4's shorter hydrophobic tail provides insufficient coverage for the protein's transmembrane domain [1]. | Switch to a longer-tail detergent like DDM or DM [1]. Use a stabilizing small molecule (Pharmacological Chaperone) if available [2]. |
| Poor Crystallization Outcomes | Inappropriate size/shape of the detergent corona, leading to disordered crystallization [1]. | Try detergents with different tail structures (e.g., DMNG) or neopentyl glycol-based maltosides (e.g., LMNG) [3] [1]. |
| Inaccurate SAXS Modeling | MEMPROT's standard elliptical semi-torus model may not fit this compound's flatter corona well [1]. | For SAXS analysis, consider using an alternative geometrical model with a "flatter closure" for the detergent corona [1]. |
Understanding this compound's function and characteristics is key to effective troubleshooting.
The following diagram outlines a general workflow for handling membrane proteins with detergents like this compound, highlighting key decision points.
This table summarizes the critical properties of Cymal-4 to guide your experimental setup [1] [2].
| Parameter | Typical Range or Value | Experimental Impact |
|---|---|---|
| Full Name | 4-Cyclohexyl-1-butyl-β-D-maltoside [1] | Identifying detergent for ordering. |
| Critical Micelle Concentration (CMC) | ~0.1 - 0.001 mM (Refer to manufacturer's data) | Determines minimum effective concentration; use 1.5-2x CMC for stability [2]. |
| Hydrophilic-Lipophilic Balance (HLB) | ~12.5 (Estimated for maltoside family) | Impacts membrane protein stability; ideal range is typically 11-14 [2]. |
| Micelle Molecular Weight | ~50-60 kDa | Affects size-exclusion chromatography and analytical ultracentrifugation. |
| Primary Use Case | Solubilization & crystallization | Often used as a starting detergent for crystallization trials [1]. |
Problem: Low Protein Stability or Aggregation
Problem: Low Experimental Success in Crystallization or Cryo-EM
Problem: Inefficient Solubilization
This protocol, adapted from a high-throughput screening method, allows you to efficiently find the best this compound concentration and compare it with other detergents [1].
Step 1: Small-Scale Expression and Membrane Preparation
Step 2: Microscale Solubilization Screening
Step 3: Rapid Affinity Purification and Analysis
The following diagram illustrates the core decision-making workflow for optimizing this compound concentration based on experimental observations.
The table below summarizes the key physicochemical properties of this compound that are critical for your experimental planning [1].
| Property | Specification | Research Implication |
|---|---|---|
| Chemical Name | 4-Cyclohexyl-1-Butyl-β-D-Maltoside | Identifies a non-ionic surfactant with a cyclohexyl hydrophobic group and maltoside hydrophilic head. |
| Molecular Formula | C₂₂H₄₀O₁₁ | - |
| Molecular Weight | 480.5 g/mol | Essential for molar concentration calculations. |
| Critical Micelle Concentration (CMC) | 7.6 mM | Use at concentrations above the CMC (e.g., 10 mM) for effective solubilization and stabilization of membrane proteins. |
| Aggregation Number | ~45 monomers/micelle | Indicates a micellar molecular weight of ~21.6 kDa, which is relatively small and beneficial for downstream purification and structural studies [1]. |
| Hydrodynamic Radius | ~3.2 nm | The compact micelle size reduces background noise in techniques like cryo-EM [1]. |
| Primary Applications | Membrane protein purification, membrane reconstitution, enzymatic assays [1]. | Its mild nature helps preserve protein structure and functionality. |
Since specific storage stability data for this compound is lacking, you can adapt the following established protocols to assess its performance and the stability of your target membrane protein in this compound solutions.
This protocol helps you identify if this compound is a suitable detergent for stabilizing your specific membrane protein [2].
The workflow for this screening process is summarized below:
This protocol assesses the monodispersity and aggregation state of your membrane protein purified in this compound, which is a critical indicator of stability for structural studies [1].
What makes this compound effective for membrane protein research? this compound strikes a balance between adhesive and cohesive interactions. Its adhesive interactions (binding to the protein surface) are stronger than its cohesive interactions (self-aggregation), which promotes the formation of stable protein-detergent complexes and minimizes protein denaturation [1]. The rigid cyclohexyl group in its tail also contributes to forming compact, stable micelles [1].
How does this compound compare to other common detergents? The table below provides a comparative overview to help you decide when to use this compound [1].
| Detergent | CMC (mM) | Aggregation Number | Protein Stabilization | Key Characteristics |
|---|---|---|---|---|
| This compound | 7.6 | ~45 | High | Balanced properties; rigid cyclohexyl tail for compact micelles; low cytotoxicity. |
| n-Dodecyl-β-D-Maltoside (DDM) | 0.17 | ~98 | Moderate | "Gold standard" for initial extraction; very mild but forms large micelles. |
| Octyl β-D-Glucoside (OG) | 23 | ~74 | Low | High CMC allows for easier removal, but offers weaker stabilization. |
| Triton X-100 | 0.24 | ~142 | High | Strong solubilizing power, but high cytotoxicity and UV absorption. |
The search results do not provide explicit storage condition data for this compound. Therefore, it is highly recommended to:
Understanding the role of detergents like Cymal-4 provides context for troubleshooting. The table below summarizes key considerations based on current practices in high-resolution structural biology [1].
| Aspect | Consideration for this compound/Maltoside Detergents |
|---|---|
| Primary Use | Solubilizing membrane proteins from the lipid bilayer for purification and analysis. |
| Trend in Cryo-EM | Maltoside-based detergents (e.g., DDM, Cymal-6) are the most commonly used surfactant class for both protein extraction and grid vitrification [1]. |
| Stability Challenge | Maintaining protein stability after extraction from the membrane is a major hurdle; the choice of detergent is critical [1]. |
Low yield can occur at multiple stages. The following workflow outlines a systematic approach to identify and resolve the issue, from initial expression to final elution.
The workflow above highlights key checkpoints. Here are detailed methodologies for each step:
Check Protein Expression & Solubility: Verify that low yield is not due to poor expression in the host system. Check plasmid sequence, promoter strength, and induction conditions (e.g., temperature, inducer concentration, and incubation time) [2]. Analyze whole cells, lysate, and insoluble fractions via SDS-PAGE to confirm the target protein is expressed and solubilized by this compound [2].
Optimize Solubilization Conditions: Inefficient extraction from the membrane is a common failure point.
Verify Purification Protocol: Issues during purification can lead to poor recovery.
Optimize Elution Conditions: The final elution step is critical for yield.
Prevent Protein Degradation: Proteases released during cell lysis can degrade your protein.
Based on a protocol for equilibrative nucleoside transporters (ENTs) using the related maltoside detergent DDM [4], here is an adaptable methodology:
1. Cell Lysis and Membrane Preparation - Resuspend cell pellet in Lysis Buffer: 50 mM Tris-HCl pH 7.5, 20% (v/v) glycerol, 1 mM PMSF (protease inhibitor) [4]. - Lyse cells using a high-pressure homogenizer or sonicator on ice. - Remove cell debris by low-speed centrifugation (e.g., 10,000 × g for 20 min). - Pellet membranes containing the target protein by ultracentrifugation (e.g., 150,000 × g for 1 hour).
2. Membrane Solubilization - Resuspend the membrane pellet in Solubilization Buffer: 25 mM Tris-HCl pH 8.0, 500 mM NaCl, 100 mM sucrose, 1 mM this compound, 1 mM PMSF [4]. - Gently stir or agitate for 2-3 hours at 4°C. - Remove insoluble material by ultracentrifugation (e.g., 150,000 × g for 45 min). The target protein will now be in the supernatant.
3. Immobilized Metal Affinity Chromatography (IMAC) - Equilibrate IMAC resin with Wash Buffer 1: 20 mM Tris-HCl pH 7.4, 200 mM NaCl, 10% glycerol, 1 mM this compound [4]. - Incubate the solubilized supernatant with the resin for 1-2 hours at 4°C with gentle mixing. - Wash resin with 10-20 column volumes of Wash Buffer 1 to remove weakly bound contaminants. - Perform a second wash with Wash Buffer 2 (e.g., Wash Buffer 1 plus 15-30 mM imidazole) to remove more tightly bound impurities [4]. - Elute the protein with Elution Buffer (e.g., Wash Buffer 1 plus 200-300 mM imidazole). Collect multiple fractions [4].
The table below summarizes key properties and performance data for various detergents used in membrane protein studies, based on recent research.
| Detergent Name | Class / Family | Key Characteristics & Performance Notes | Reported Performance |
|---|---|---|---|
| Cymal-4 (4-cyclohexyl-1-butyl-β-D-maltoside) | Cyclohexyl-maltoside [1] | Often used in screening; properties intermediate between short and long-chain maltosides [1]. | Specific quantitative stability data not found in searched literature. |
| DDM (n-Dodecyl-β-D-maltoside) | Maltoside [2] | "Gold standard" for stability; mild; large micelle size [2] [3]. | Frequently serves as a benchmark for stability in comparative studies [2]. |
| LMNG (Lauryl Maltose Neopentyl Glycol) | MNG [3] | Superior stabilization for many targets; small, uniform micelles; very low CMC [3]. | Often outperforms DDM, leading to its dominance in cryo-EM studies [3]. |
| OG (n-Octyl-β-D-glucoside) | Glucoside [2] | Good for crystallization; can be destabilizing for some proteins due to high CMC [2]. | Can lead to membrane protein destabilization and unfolding [2]. |
| LDAO (n-Dodecyl-N,N-dimethylamine-N-oxide) | Amine Oxide [2] | Harsh; can denature proteins; useful for specific protein types like transporters [2]. | Known for its effectiveness in solubilizing transport proteins [2]. |
| Fos-Choline Series | Fos-Choline [2] | Can be destabilizing; effective for initial solubilization in some cases [2]. | May lead to membrane protein destabilization and unfolding [2]. |
| GDN (Glycodiosgenin) | Steroid-based [3] | Excellent for stabilizing complex membrane proteins like GPCRs and ion channels [3]. | Proven useful in Cryo-EM studies for challenging targets [3]. |
A critical concept in detergent selection is the Hydrophilic-Lipophilic Balance (HLB). Recent research suggests that for the extraction and purification of intact membrane proteins, non-ionic detergents with an HLB value between 11 and 14 are most likely to be successful [4] [5].
To objectively compare detergent performance like this compound against alternatives, researchers use high-throughput stability screening methods. Here are two key protocols:
1. High-Throughput Screening via Differential Scanning Fluorimetry (nanoDSF) This method measures protein thermal stability by tracking the unfolding of tryptophan residues [2].
2. Rapid Screening in 96-Well Format This protocol mimics large-scale purification for quick evaluation of multiple conditions [1].
When compiling your comparison guide, these evidence-based points are crucial for your audience of professionals:
The table below summarizes key properties for Cymal-5, Cymal-6, and Cymal-7, which are close chemical relatives of Cymal-4. You can use this data to infer the properties of this compound, as critical micelle concentration (CMC) and aggregation number typically decrease with increasing alkyl chain length [1].
| Detergent | Reagent Type | CMC in Water | Aggregation Number | Key Characteristics |
|---|---|---|---|---|
| Cymal-5 | 5-Cyclohexyl-1-Pentyl-β-D-Maltoside | 2.4 - 5.0 mM [1] [2] | ~47 [1] | Effective solubilization and stabilization of membrane protein complexes [1]. |
| Cymal-6 | 6-Cyclohexyl-1-Hexyl-β-D-Maltoside | 0.56 mM [1] [2] | ~91 [1] | Enhanced hydrophobicity; effective for proteins with higher hydrophobic regions [1]. |
| Cymal-7 | 7-Cyclohexyl-1-Heptyl-β-D-Maltoside | 0.19 mM [1] | ~150 [1] | Improved stability; well-suited for structural biology studies [1]. |
Since "mildness" for membrane proteins primarily refers to the ability to maintain the protein's native structure, function, and stability, here are two key experimental approaches you can use to generate your own comparison data for this compound.
This method uses Differential Scanning Fluorimetry (nanoDSF) to measure protein thermal stability in different detergents [3].
The following diagram outlines the key steps in this screening workflow:
This methodology, as described in a systematic study, quantitatively analyzes the ternary complex of protein, bound detergent, and bound endogenous phospholipids [4].
The table below summarizes the core properties of Cymal-4 and other common detergents for comparison [1] [2]:
| Detergent Name | Type | Critical Micelle Concentration (CMC) | Aggregation Number | Micellar Molecular Weight |
|---|---|---|---|---|
| This compound | Non-ionic | 7.6 mM | ~45 | ~21.6 kDa |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | ~0.17 mM | ~78-149 | ~70 kDa |
| n-Octyl-β-D-glucoside (OG) | Non-ionic | ~25 mM | ~27-100 | ~25 kDa |
| Triton X-100 | Non-ionic | ~0.24 mM | ~142 | N/A |
This compound's effectiveness can be gauged from its behavior in specific experimental contexts, particularly in stabilizing membrane proteins.
| Aspect | Performance of this compound | Experimental Context & Comparison |
|---|---|---|
| Protein Stabilization | Superior to DDM for some targets | Human aquaporin hAQP10 in this compound showed a 4°C higher thermostability than in DDM [2]. |
| Delipidation Effect | Strong delipidating properties | Groups with this compound; stronger delipidator than DDM, efficiently removes phospholipids [3] [4]. |
| Adhesive vs. Cohesive Interactions | Strong adhesive protein binding | Binds membrane proteins strongly (Kd 4.5-5.7 mM, below its CMC), prioritizes protein interaction over self-assembly [2]. |
| Micelle Size & Homogeneity | Small, compact micelles | Hydrodynamic radius of ~3.2 nm; more monodisperse SEC profiles than DDM, beneficial for structural biology [2]. |
Here are detailed methodologies for key experiments used to generate the comparative data on detergents like this compound.
This protocol assesses the adhesive interactions between a detergent and a membrane protein [1].
This high-throughput method determines the thermal stability of a membrane protein in different detergents [5].
The workflow for detergent evaluation using these key techniques can be visualized as follows: